Zinc Phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

trizinc;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Zn/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXTYHSAJDENHV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

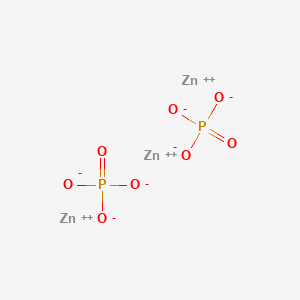

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(PO4)2, O8P2Zn3 | |

| Record name | zinc phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064807 | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, White solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7779-90-0, 13847-22-8, 14332-60-6 | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2MCT2M62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Zinc Phosphate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of zinc phosphate nanoparticles (ZP NPs), materials garnering significant attention for their biocompatibility and potential in biomedical applications, including drug delivery.[1][2][3] This document details established synthesis methodologies, comprehensive characterization techniques, and the underlying principles for their application.

Introduction to this compound Nanoparticles

This compound (Zn₃(PO₄)₂) is an inorganic compound recognized for its low solubility in aqueous environments, non-toxicity, and biocompatibility.[1][2] As nanoparticles, these properties are enhanced, making them suitable candidates for various biomedical applications, including as carriers for drug delivery systems, in tissue engineering, and as antibacterial agents.[1][2][3] The ability to control nanoparticle size, surface charge, and morphology is critical to their function and efficacy in biological systems.

Synthesis Methodologies

The properties of this compound nanoparticles are intrinsically linked to their synthesis method. The most common approaches are co-precipitation, hydrothermal synthesis, and the sol-gel method. Each technique offers distinct advantages and control over the final product's characteristics.

Co-precipitation Method

Co-precipitation is a widely used, straightforward, and scalable method for synthesizing this compound nanoparticles. It involves the simultaneous precipitation of zinc and phosphate ions from a solution upon the addition of a precipitating agent.

Experimental Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a zinc salt (e.g., 0.2 M zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) and a separate aqueous solution of a phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄).

-

Precipitation: Under vigorous stirring, add the phosphate solution dropwise to the zinc salt solution. A precipitating agent, such as sodium hydroxide (NaOH), is typically added to control the pH of the solution, which is a critical parameter for controlling particle size.[4]

-

Aging: The resulting suspension is stirred for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the growth and aging of the nanoparticles.

-

Washing: The precipitate is then collected by centrifugation or filtration and washed multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.[4] Thorough washing is crucial to obtain pure nanoparticles.[4]

-

Drying and Calcination: The washed nanoparticles are dried in an oven (e.g., at 80 °C). A subsequent calcination step at higher temperatures (e.g., 300-500 °C) can be employed to improve crystallinity.[5]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique is known for producing highly crystalline and well-defined nanoparticles.

Experimental Protocol:

-

Precursor Solution: Prepare a precursor solution containing a zinc salt (e.g., zinc acetate) and a phosphate source in a Teflon-lined stainless-steel autoclave.

-

pH Adjustment: Adjust the pH of the solution using a base (e.g., NaOH or ammonia) to the desired level.

-

Hydrothermal Treatment: Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180 °C) for a defined duration (e.g., 6-24 hours). The autogenous pressure developed inside the autoclave facilitates the crystallization of the nanoparticles.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).

Experimental Protocol:

-

Sol Formation: Dissolve a zinc precursor (e.g., zinc acetate or zinc nitrate) in a suitable solvent, often an alcohol like ethanol.[6][7]

-

Hydrolysis and Condensation: Add a phosphate source and a controlled amount of water to initiate hydrolysis and condensation reactions. A gelling agent, such as sodium hydroxide, is often used.[6][7]

-

Gelation: The solution is stirred continuously until a gel is formed. This process can take several hours.

-

Aging: The gel is aged for a period to allow for further network formation and strengthening.

-

Drying and Calcination: The aged gel is dried to remove the solvent, often at a low temperature, followed by calcination at a higher temperature to obtain the crystalline this compound nanoparticles.

Characterization of this compound Nanoparticles

A suite of characterization techniques is employed to determine the physicochemical properties of the synthesized this compound nanoparticles.

Structural and Morphological Characterization

Experimental Protocols:

-

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. Samples are typically prepared as a thin layer of powder on a sample holder. The diffraction pattern is recorded using a diffractometer with Cu-Kα radiation. The crystallite size can be estimated using the Debye-Scherrer equation.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the nanoparticle morphology, including shape and surface features. A small amount of the nanoparticle powder is mounted on a sample stub using conductive tape and then sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM, allowing for the visualization of individual nanoparticles and the determination of their size, shape, and internal structure. For TEM analysis, a dilute suspension of nanoparticles in a solvent like ethanol is drop-casted onto a carbon-coated copper grid and allowed to dry.

Size and Surface Charge Analysis

Experimental Protocol:

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. A dilute, stable suspension of the nanoparticles is prepared in deionized water or a suitable buffer and analyzed in a DLS instrument.

-

Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles in a colloidal suspension and is a key indicator of their stability. The same suspension prepared for DLS analysis can be used to measure the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates good colloidal stability.

Chemical Composition and Functional Groups

Experimental Protocol:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of this compound. A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet for analysis.

Data Presentation

The following tables summarize typical quantitative data obtained for this compound nanoparticles synthesized by different methods.

| Synthesis Method | Precursors | Temperature (°C) | pH | Average Particle Size (nm) | Zeta Potential (mV) | Reference |

| Co-precipitation | Zinc Acetate, Orthophosphoric Acid | 300 (Calcination) | - | ~15 | - | [5] |

| Co-precipitation | Zinc Chloride, Potassium Dihydrogen Phosphate | Room Temp. | - | 214.9 | - | [8] |

| Hydrothermal | - | 120-170 | - | - | - | - |

| Sol-Gel | Zinc Nitrate, Sodium Hydroxide | - | - | ~33 | - | [7] |

| Characterization Technique | Parameter | Typical Values | Reference |

| XRD | Crystal Structure | Monoclinic | [5] |

| Crystallite Size | 15 - 43 nm | [5][9] | |

| DLS | Hydrodynamic Diameter | 38 - 215 nm | [8][10] |

| Zeta Potential | Surface Charge | -20 to +30 mV | [11] |

| FTIR | Key Peaks (cm⁻¹) | ~1010-1070 (PO₄³⁻ stretching), ~550-600 (Zn-O stretching) | [5] |

Visualizing Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound nanoparticles.

Caption: General workflow for synthesis and characterization.

Signaling Pathway for Anticancer Activity

This compound nanoparticles have shown promise as anticancer agents by inducing apoptosis. One proposed mechanism involves the upregulation of the p53 tumor suppressor gene and the generation of reactive oxygen species (ROS).[10]

Caption: Proposed apoptotic signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound nanoparticles. The choice of synthesis method—co-precipitation, hydrothermal, or sol-gel—profoundly influences the resulting nanoparticle properties. Meticulous characterization using a combination of techniques is essential to ensure the desired physicochemical attributes for their intended application, particularly in the promising field of drug delivery and nanomedicine. The continued exploration of these nanoparticles holds significant potential for advancing therapeutic strategies.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. ijirse.in [ijirse.in]

- 6. researchgate.net [researchgate.net]

- 7. jn.wum.edu.pk [jn.wum.edu.pk]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. ipme.ru [ipme.ru]

- 10. Zinc-Phosphate Nanoparticles as a Novel Anticancer Agent: An In Vitro Evaluation of Their Ability to Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Properties of Zinc Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), mineralogically known as hopeite, is an inorganic compound of significant interest across various scientific and industrial fields, including as a corrosion inhibitor, in dental cements, and with emerging applications in drug delivery systems.[1][2][3][4] Its biocompatibility and unique physicochemical properties make it a subject of ongoing research.[4][5] This technical guide provides a comprehensive overview of the crystal structure and properties of this compound tetrahydrate, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Crystal Structure

This compound tetrahydrate crystallizes in the orthorhombic system, belonging to the Pnma space group.[6][7][8] The structure is characterized by a three-dimensional framework built from ZnO₄ and PO₄ tetrahedra, which are interconnected to form layers. These layers are further linked by ZnO₆ octahedra.[7][9] Notably, the zinc atoms occupy two distinct crystallographic sites: one with tetrahedral coordination and the other with octahedral coordination.[6][7] This arrangement is a key determinant of its physical and chemical properties. A related mineral, parahopeite, shares the same chemical formula but has a different, triclinic crystal structure.[10]

Crystallographic Data

The crystallographic parameters of this compound tetrahydrate have been determined through single-crystal and powder X-ray diffraction studies. The unit cell dimensions from various studies are summarized in the table below.

| Parameter | Value (Whitaker, 1975)[7] | Value (Hill & Jones, 1976)[6] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 10.629 (2) | 10.597 (3) |

| b (Å) | 18.339 (3) | 18.318 (8) |

| c (Å) | 5.040 (1) | 5.031 (1) |

| V (ų) | 981.6 | 976.60 |

| Z | 4 | 4 |

Physicochemical Properties

This compound tetrahydrate is a white crystalline powder with no odor.[1] It is sparingly soluble in water but dissolves in dilute mineral acids, acetic acid, and ammonia solutions.[11]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Zn₃(PO₄)₂·4H₂O[2][11] |

| Molecular Weight | 458.17 g/mol [11] |

| Density (calculated) | 3.116 g/cm³[6] |

| Density (observed) | 3.065(9) g/cm³[6] |

| Appearance | White crystalline powder[1][10] |

| Melting Point | 900 °C (anhydrous)[2][12] |

| Solubility | Sparingly soluble in water[1][11] |

Experimental Protocols

Synthesis of this compound Tetrahydrate (Precipitation Method)

A common laboratory-scale synthesis of this compound tetrahydrate involves a precipitation reaction.[13]

Materials:

-

Zinc chloride (ZnCl₂)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Ammonia solution (25%)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of zinc chloride (e.g., 0.05 gmol in 25 ml distilled water).

-

Separately, prepare an aqueous solution of potassium dihydrogen phosphate (e.g., 0.026 gmol in 25 ml distilled water).

-

Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under constant stirring.

-

A white precipitate of this compound tetrahydrate will form.

-

Adjust the pH of the reaction mixture to approximately 3.0 using the ammonia solution.

-

Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Filter the precipitate and wash it several times with distilled water to remove any unreacted precursors or byproducts.

-

Dry the resulting white powder at a low temperature (e.g., 60 °C) in an oven.

Characterization Techniques

XRD is a fundamental technique to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Grind the dried this compound tetrahydrate powder to a fine, homogenous consistency using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, typically scanning from a 2θ angle of 10° to 80° with a step size of 0.02°.

-

Initiate the scan and collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns for hopeite (e.g., JCPDS card No. 76-0518 for the monoclinic structure of the anhydrous form after heating).[14]

FTIR spectroscopy is used to identify the functional groups present in the sample, particularly the phosphate (PO₄³⁻) and water (H₂O) molecules.

Instrumentation:

-

FTIR spectrometer with a suitable detector (e.g., DTGS).

Procedure:

-

Prepare the sample by mixing a small amount of the this compound tetrahydrate powder with potassium bromide (KBr) and pressing it into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Place the sample in the spectrometer's sample compartment.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands. For this compound tetrahydrate, expect to see:

-

A broad band around 3400-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the water of hydration.[15][16]

-

A band around 1639 cm⁻¹ due to the H-O-H bending vibration.[16][17]

-

Strong absorption bands in the 900-1200 cm⁻¹ region corresponding to the stretching vibrations of the PO₄³⁻ group.[16][18]

-

TGA is employed to study the thermal stability and decomposition of this compound tetrahydrate, specifically the loss of water molecules upon heating.

Instrumentation:

-

Thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the weight loss as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to the dehydration process. The thermal decomposition of this compound tetrahydrate typically occurs in multiple stages, with the complete loss of the four water molecules leading to the formation of anhydrous this compound.[15][19][20] The onset temperature for the initial dehydration is around 95 °C.[15]

Applications in Drug Development

The biocompatibility and controlled solubility of this compound-based materials make them attractive for applications in drug development.[4][5] While specific signaling pathways are not yet extensively elucidated for this compound tetrahydrate itself, its use as a carrier for drug delivery is being explored.[4] Its potential lies in its ability to be formulated into nanoparticles for targeted delivery and its role in creating stable dental cements that can also act as reservoirs for therapeutic agents.[3][4][5] Further research is needed to fully understand the interactions of this compound tetrahydrate with biological systems at a molecular level.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound tetrahydrate. The data presented in tabular format allows for easy comparison, and the detailed experimental protocols offer a practical guide for researchers. The workflows for synthesis and characterization, visualized using Graphviz, provide a clear, logical progression of the necessary steps for studying this important compound. As research continues, a deeper understanding of its biological interactions will likely expand its applications in the pharmaceutical and biomedical fields.

References

- 1. Page loading... [guidechem.com]

- 2. This compound Formula, Properties and Uses [pw.live]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. minsocam.org [minsocam.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]

- 9. The Crystal Structure of Sergeysmirnovite, MgZn2(PO4)2·4H2O, and Complexity of the Hopeite Group and Related Structures [mdpi.com]

- 10. Hopeite - Wikipedia [en.wikipedia.org]

- 11. This compound tetrahydrate|7543-51-3|lookchem [lookchem.com]

- 12. americanelements.com [americanelements.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. ijirse.in [ijirse.in]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Formula and Bonding in Zinc Orthophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc orthophosphate, an inorganic compound of significant interest in various scientific and industrial fields, including as a corrosion inhibitor and in dental applications, possesses a unique chemical structure and bonding characteristics that dictate its physicochemical properties. This technical guide provides a comprehensive overview of the chemical formula, crystal structure, and the nature of chemical bonding in zinc orthophosphate, with a focus on providing detailed data and experimental methodologies for research and development professionals.

Chemical Formula and Nomenclature

Zinc orthophosphate is an ionic compound with the chemical formula Zn₃(PO₄)₂ . It is also known by other names such as trizinc diphosphate or zinc phosphate. This formula indicates that the compound is composed of zinc cations (Zn²⁺) and orthophosphate anions (PO₄³⁻) in a 3:2 ratio to maintain overall charge neutrality.

Crystal Structure and Bonding

Zinc orthophosphate is a crystalline solid, with its most common form, α-Zn₃(PO₄)₂, crystallizing in the monoclinic space group C2/c[1][2]. The crystal lattice is a complex three-dimensional network built from zinc and phosphate tetrahedra.

Ionic and Covalent Bonding

The bonding in zinc orthophosphate is a combination of ionic and covalent bonds. The primary interaction between the zinc cations (Zn²⁺) and the phosphate anions (PO₄³⁻) is ionic in nature, arising from the electrostatic attraction between the positively charged zinc ions and the negatively charged phosphate groups.

Within the phosphate anion (PO₄³⁻), the phosphorus and oxygen atoms are linked by strong covalent bonds. The phosphate ion has a tetrahedral geometry, with the phosphorus atom at the center and four oxygen atoms at the corners.

Coordination Environments

In the α-Zn₃(PO₄)₂ structure, the zinc ions exist in two distinct coordination environments. Both types of zinc ions are tetrahedrally coordinated to four oxygen atoms, forming ZnO₄ tetrahedra[1][3]. These ZnO₄ tetrahedra share corners and edges with neighboring PO₄ and ZnO₄ tetrahedra, creating a stable, interconnected framework[1].

The phosphate group (PO₄) also has a tetrahedral geometry, with the phosphorus atom covalently bonded to four oxygen atoms. These PO₄ tetrahedra are linked to the surrounding zinc ions through the oxygen atoms, acting as a bridge between the zinc centers[1][3].

Quantitative Data

The structural parameters of α-zinc orthophosphate have been determined through single-crystal X-ray diffraction studies. The following tables summarize the key quantitative data.

Table 1: Crystal Lattice Parameters of α-Zinc Orthophosphate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 8.14 ± 0.02 Å[2] |

| b | 5.63 ± 0.01 Å[2] |

| c | 15.04 ± 0.04 Å[2] |

| β | 105°08′ ± 05′[2] |

| Z (Formula units per unit cell) | 4[2] |

Table 2: Selected Interatomic Distances and Bond Angles in α-Zinc Orthophosphate

| Bond | Distance (Å) | Angle | Angle (°) |

| Zn(1)-O(1) | 1.94 | O(1)-Zn(1)-O(2) | 118 |

| Zn(1)-O(2) | 1.95 | O(1)-Zn(1)-O(1') | 100 |

| Zn(2)-O(1) | 1.95 | O(2)-Zn(1)-O(2') | 110 |

| Zn(2)-O(3) | 2.03 | O(1)-P-O(2) | 111 |

| Zn(2)-O(4) | 1.86 | O(1)-P-O(3) | 105 |

| P-O(1) | 1.55 | O(1)-P-O(4) | 111 |

| P-O(2) | 1.55 | O(2)-P-O(3) | 111 |

| P-O(3) | 1.52 | O(2)-P-O(4) | 118 |

| P-O(4) | 1.50 | O(3)-P-O(4) | 101 |

| Data extracted from Calvo, C. (1965). The Crystal Structure of α-Zn₃(PO₄)₂. Canadian Journal of Chemistry, 43(2), 436-445. |

Mandatory Visualization

Caption: Ionic and covalent bonding in zinc orthophosphate.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of zinc orthophosphate. The following sections outline typical experimental protocols.

Synthesis via Precipitation

A common method for synthesizing zinc orthophosphate nanoparticles is through chemical precipitation.

-

Reactant Preparation: Prepare aqueous solutions of a zinc salt (e.g., zinc nitrate, Zn(NO₃)₂) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

-

Precipitation: Add the phosphate solution dropwise to the zinc salt solution under constant stirring at a controlled temperature (e.g., 60-80 °C). The pH of the solution is a critical parameter and can be adjusted using a suitable base (e.g., ammonium hydroxide) to optimize the precipitation process.

-

Aging: The resulting precipitate is typically aged in the mother liquor for a specific period (e.g., 1-2 hours) to allow for crystal growth and maturation.

-

Washing and Drying: The precipitate is then filtered, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a specific temperature (e.g., 80-100 °C) to obtain the final zinc orthophosphate powder.

Characterization Techniques

XRD is employed to determine the crystal structure and phase purity of the synthesized zinc orthophosphate.

-

Sample Preparation: A small amount of the powdered sample is finely ground and mounted on a sample holder.

-

Instrument Settings: The analysis is performed using a powder X-ray diffractometer with the following typical parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 30-40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Scan Speed: 1-2°/min.

-

Step Size: 0.02°.

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in the sample. Lattice parameters can be refined using appropriate software.

FTIR spectroscopy is used to identify the functional groups present in the sample, particularly the phosphate group.

-

Sample Preparation: The sample can be analyzed as a KBr pellet, where a small amount of the powder is mixed with KBr and pressed into a thin disk, or directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Settings: The analysis is carried out using an FTIR spectrometer with the following typical settings:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational modes of the phosphate (PO₄³⁻) group, such as the P-O stretching and bending vibrations, which typically appear in the 1100-950 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information to FTIR about the vibrational modes of the material.

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Instrument Settings: The analysis is performed using a Raman spectrometer with the following typical parameters:

-

Excitation Laser: A visible laser, such as a 532 nm or 633 nm laser.

-

Laser Power: Kept low to avoid sample degradation.

-

Spectral Range: 100 to 1200 cm⁻¹.

-

Acquisition Time and Accumulations: Optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The Raman spectrum is analyzed to identify the characteristic vibrational modes of the zinc orthophosphate crystal lattice and the phosphate groups. The symmetric stretching mode of the PO₄³⁻ ion is typically observed as a strong peak around 950-1000 cm⁻¹.

References

An In-depth Technical Guide to the Thermodynamic Stability of Different Zinc Phosphate Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of various zinc phosphate phases, crucial for understanding their formation, transformation, and behavior in diverse applications, from industrial coatings to pharmaceutical formulations. This document summarizes key thermodynamic data, details experimental methodologies for their determination, and illustrates the relationships between different phases.

Introduction to this compound Phases

This compound exists in several crystalline and amorphous forms, each exhibiting distinct physical and chemical properties. The thermodynamic stability of these phases dictates their prevalence under specific environmental conditions such as temperature, pH, and humidity. Understanding these relationships is paramount for controlling the desired phase formation in various applications. The primary this compound phases discussed in this guide are:

-

Hopeite (α-Zn₃(PO₄)₂·4H₂O): An orthorhombic crystalline phase, generally considered the most thermodynamically stable hydrated this compound under ambient conditions.

-

Parahopeite (Zn₃(PO₄)₂·4H₂O): A triclinic polymorph of hopeite.

-

Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O): A monoclinic crystalline phase, often found in phosphate conversion coatings on steel.

-

Amorphous this compound (AZP): A non-crystalline phase that often acts as a precursor to crystalline forms.

Thermodynamic Stability of this compound Phases

The thermodynamic stability of a mineral is quantified by its Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). A more negative Gibbs free energy of formation indicates greater thermodynamic stability.

Quantitative Thermodynamic Data

The following table summarizes the available quantitative thermodynamic data for various this compound phases. It is important to note that experimental data for phosphophyllite and parahopeite are scarce in the literature. Therefore, estimated values based on established mineralogical calculation methods are also provided to offer a more complete comparative view.

| Phase | Formula | ΔG°f (kJ/mol) | ΔH°f (kJ/mol) | S° (J/mol·K) | Solubility Product (Ksp) | Log Ksp |

| Hopeite | Zn₃(PO₄)₂·4H₂O | -3597.4 ± 1.0[1][2] | Data not available | Data not available | 1.91 x 10⁻³⁶ | -35.72 ± 0.03[1][2] |

| Parahopeite | Zn₃(PO₄)₂·4H₂O | -3595.2 (estimated) | Data not available | Data not available | Data not available | Data not available |

| Phosphophyllite | Zn₂Fe(PO₄)₂·4H₂O | -3150.7 (estimated) | Data not available | Data not available | Data not available | Data not available |

| Amorphous this compound (AZP) | Variable | Metastable | Metastable | Metastable | More soluble than hopeite | Data not available |

Note: Estimated values for parahopeite and phosphophyllite are calculated using the oxide summation method, a common technique for estimating the thermodynamic properties of minerals when experimental data is lacking. This method involves summing the Gibbs free energies of formation of the constituent oxides in their standard states, with corrections for the hydration state.

Phase Relationships and Stability

The thermodynamic data reveals the following stability relationships:

-

Hopeite is the most stable crystalline hydrated this compound phase under standard conditions, as indicated by its highly negative Gibbs free energy of formation[1][2].

-

Parahopeite , being a polymorph of hopeite, is expected to have a slightly less negative Gibbs free energy of formation, rendering it metastable with respect to hopeite.

-

Amorphous this compound (AZP) is a metastable phase that tends to crystallize into the more stable hopeite phase, particularly in the presence of water[3][4]. Its higher solubility compared to hopeite provides the driving force for this transformation. Despite its thermodynamic instability, AZP can be kinetically persistent, especially at the nanoscale or in the absence of a crystallization trigger[4][5].

-

Phosphophyllite's stability is influenced by the presence of iron. In environments with both zinc and ferrous ions, phosphophyllite can be a stable phase, as evidenced by its formation in conversion coatings on steel[6].

The transformation pathways between these phases can be visualized as follows:

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic properties of minerals like zinc phosphates involves a combination of experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound Phases

This protocol is adapted from the aqueous precipitation method.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of zinc acetate dihydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.33 M solution of diammonium hydrogen phosphate in a separate beaker.

-

While vigorously stirring the zinc acetate solution at room temperature, slowly add the diammonium hydrogen phosphate solution dropwise. A white precipitate of hopeite will form immediately.

-

Continue stirring the suspension for a period of 24 hours to ensure complete reaction and crystallization.

-

Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any soluble byproducts.

-

Dry the collected hopeite powder in an oven at a temperature below 60°C to avoid dehydration.

-

Characterize the synthesized powder using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the phase purity and morphology.

This method is suitable for synthesizing crystalline phosphophyllite.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

pH meter

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of zinc sulfate, iron(II) sulfate, and diammonium hydrogen phosphate.

-

In a beaker, mix the zinc sulfate and iron(II) sulfate solutions in the desired stoichiometric ratio (Zn:Fe = 2:1 for phosphophyllite).

-

Slowly add the diammonium hydrogen phosphate solution to the mixed metal sulfate solution while stirring.

-

Adjust the pH of the resulting suspension to a value between 4 and 5 using a dilute acid or base.

-

Transfer the suspension to a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 150°C and 200°C for 24 to 72 hours.

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration, wash it with deionized water, and dry it at a low temperature.

-

Confirm the phase of the synthesized product using XRD.

The following workflow illustrates the general process of hydrothermal synthesis:

Determination of Gibbs Free Energy of Formation via Solubility Studies

The Gibbs free energy of formation of a sparingly soluble salt like hopeite can be determined from its solubility product (Ksp).

Materials:

-

Synthesized hopeite powder

-

Deionized water

-

pH meter and electrodes

-

Constant temperature water bath or shaker

-

Syringe filters (e.g., 0.22 μm pore size)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cation analysis

-

Ion chromatography or a colorimetric method for phosphate analysis

Procedure:

-

Add an excess of the synthesized hopeite powder to a known volume of deionized water in several sealed containers.

-

Place the containers in a constant temperature bath (e.g., 25°C) and agitate them continuously to facilitate equilibration between the solid and the solution.

-

Periodically, withdraw aliquots of the solution. It is crucial to filter the aliquots immediately using a syringe filter to separate the solid phase from the aqueous phase.

-

Measure the pH of the filtered solution.

-

Analyze the concentration of dissolved zinc and phosphate ions in the filtered aliquots using appropriate analytical techniques (ICP-OES for zinc, ion chromatography or colorimetry for phosphate).

-

Continue the experiment until the concentrations of the dissolved ions reach a constant value, indicating that equilibrium has been established.

-

Calculate the activities of the dissolved ions from their concentrations using an appropriate activity model (e.g., Debye-Hückel).

-

Determine the solubility product (Ksp) from the equilibrium activities of the ions. For hopeite, the dissolution reaction is: Zn₃(PO₄)₂·4H₂O(s) ⇌ 3Zn²⁺(aq) + 2PO₄³⁻(aq) + 4H₂O(l) The Ksp is given by: Ksp = (a_Zn²⁺)³ * (a_PO₄³⁻)²

-

Calculate the standard Gibbs free energy of the dissolution reaction (ΔG°_dissolution) using the equation: ΔG°_dissolution = -RT ln(Ksp) where R is the ideal gas constant and T is the temperature in Kelvin.

-

Finally, calculate the standard Gibbs free energy of formation of hopeite (ΔG°f_hopeite) using the following relationship: ΔG°_dissolution = 3ΔG°f_Zn²⁺(aq) + 2ΔG°f_PO₄³⁻(aq) + 4ΔG°f_H₂O(l) - ΔG°f_hopeite(s) The standard Gibbs free energies of formation for the aqueous ions and liquid water are available in thermodynamic databases.

Determination of Enthalpy of Formation via Acid Solution Calorimetry

Acid solution calorimetry is a powerful technique for determining the enthalpy of formation of minerals that are soluble in strong acids.

Materials:

-

Synthesized this compound powder

-

A suitable strong acid solvent (e.g., 20% HF or 5N HCl)

-

A high-precision solution calorimeter (e.g., a Tian-Calvet microcalorimeter)

-

Reference materials with known enthalpies of formation (e.g., ZnO, P₂O₅)

Procedure:

-

Calibrate the calorimeter by measuring the heat effect of a known reaction or by electrical calibration.

-

Accurately weigh a small amount of the synthesized this compound powder.

-

Introduce the powder into the calorimeter containing the acid solvent and measure the heat of solution (ΔH_soln). The dissolution of this compound in a strong acid can be represented by a general reaction. For example, in HCl: Zn₃(PO₄)₂(s) + 6H⁺(aq) → 3Zn²⁺(aq) + 2H₃PO₄(aq)

-

To establish a thermochemical cycle, measure the heats of solution of the constituent oxides (e.g., ZnO and P₂O₅) in the same acid solvent under identical conditions.

-

Using Hess's law, the enthalpy of formation of the this compound from its constituent oxides (ΔH°f_oxides) can be calculated. The thermochemical cycle is as follows:

-

ΔH_soln(Zn₃(PO₄)₂)

-

3 * ΔH_soln(ZnO)

-

ΔH_soln(P₂O₅) ΔH°f_oxides = [3 * ΔH_soln(ZnO) + ΔH_soln(P₂O₅)] - ΔH_soln(Zn₃(PO₄)₂)

-

-

The standard enthalpy of formation from the elements (ΔH°f_elements) can then be calculated by summing the enthalpy of formation from the oxides and the standard enthalpies of formation of the constituent oxides from the elements, which are well-established values.

The logical relationship for determining the enthalpy of formation using this method is depicted below:

Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability of different this compound phases. Hopeite is the most stable hydrated crystalline phase under ambient conditions, while amorphous this compound serves as a metastable precursor. The thermodynamic data for phosphophyllite and parahopeite are less established, highlighting an area for future research. The provided experimental protocols offer a foundation for researchers to determine these crucial thermodynamic parameters, enabling better control over the synthesis and application of this compound materials in various scientific and industrial fields.

References

An In-depth Technical Guide to the Natural Mineral Forms of Zinc Phosphate: Hopeite and Tarbuttite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural zinc phosphate minerals, hopeite and tarbuttite. It covers their fundamental properties, potential biomedical applications, and detailed experimental methodologies. This document is intended to serve as a core resource for researchers and professionals in the fields of materials science, drug development, and regenerative medicine.

Introduction

This compound minerals, particularly hopeite (Zn₃(PO₄)₂·4H₂O) and tarbuttite (Zn₂(PO₄)(OH)), are gaining attention in the biomedical field due to their biocompatibility and potential roles in promoting bone regeneration and exhibiting antimicrobial properties. Zinc is an essential trace element crucial for various physiological processes, including bone metabolism. The controlled release of zinc ions from phosphate-based biomaterials presents a promising strategy for developing advanced therapeutic agents and medical devices.

Physicochemical and Crystallographic Properties

A thorough understanding of the physical and chemical properties of hopeite and tarbuttite is fundamental to harnessing their potential in biomedical applications. The quantitative data for these minerals are summarized in the tables below for easy comparison.

Table 1: Quantitative Data for Hopeite (Zn₃(PO₄)₂·4H₂O)

| Property | Value | Reference(s) |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pnma | [2][3] |

| Unit Cell Parameters | a = 10.597(3) Å | [2][3] |

| b = 18.318(8) Å | [2][3] | |

| c = 5.031(1) Å | [2][3] | |

| Formula Weight | 458.17 g/mol | [1] |

| Density (Measured) | 3.0 - 3.1 g/cm³ | [2] |

| Density (Calculated) | 3.08 g/cm³ | [2] |

| Mohs Hardness | 3.5 | [1][2] |

| Refractive Indices | nα = 1.572–1.574 | [1] |

| nβ = 1.582–1.591 | [1] | |

| nγ = 1.590–1.592 | [1] |

Table 2: Quantitative Data for Tarbuttite (Zn₂(PO₄)(OH))

| Property | Value | Reference(s) |

| Crystal System | Triclinic | [4][5] |

| Space Group | P1 | [4][5] |

| Unit Cell Parameters | a = 5.55 Å | [4] |

| b = 5.7 Å | [4] | |

| c = 6.47 Å | [4] | |

| α = 102.68° | [4] | |

| β = 102.81° | [4] | |

| γ = 86.88° | [4] | |

| Formula Weight | 242.76 g/mol | [6] |

| Density (Measured) | 4.12 g/cm³ | [4][5] |

| Density (Calculated) | 4.19 g/cm³ | [4][7] |

| Mohs Hardness | 3.5 | [4][8] |

| Refractive Indices | nα = 1.660 | [9] |

| nβ = 1.705 | [9] | |

| nγ = 1.713 | [9] |

Biomedical Applications and Biological Activity

Hopeite, in particular, has been investigated for its potential in biomedical applications, primarily as a coating for metallic implants and as a component of dental cements. Its biocompatibility and ability to promote the growth of hydroxyapatite (HA), the main mineral component of bone, make it a promising candidate for bone regeneration strategies.

Zinc is known to play a significant role in bone formation by stimulating osteoblast proliferation and differentiation and inhibiting osteoclast activity. Hopeite coatings on implants can create a favorable environment for bone regeneration by releasing zinc ions and providing a phosphate-rich surface that encourages HA deposition.

The osteogenic effects of zinc are mediated through various signaling pathways. Two of the most critical pathways in bone development and regeneration are the Bone Morphogenetic Protein (BMP) and the Wingless-related integration site (Wnt) signaling pathways.

-

BMP Signaling Pathway: BMPs are growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. Zinc has been shown to enhance BMP-2 expression, a key protein in this pathway, leading to increased bone formation.

-

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for osteoblast proliferation, differentiation, and survival. Evidence suggests that zinc can activate the Wnt/β-catenin signaling pathway, thereby promoting osteogenesis.

This compound nanoparticles have demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the disruption of the bacterial cell membrane. This property is particularly valuable for implantable materials to reduce the risk of post-surgical infections.

Experimental Protocols

This section provides detailed methodologies for the synthesis of hopeite and for conducting key biological assays to evaluate the potential of this compound minerals in drug development and regenerative medicine.

This protocol describes the synthesis of single crystals of α-hopeite using a single diffusion gel growth technique.

Materials:

-

Sodium metasilicate solution (density 1.035 g/cm³)

-

Orthophosphoric acid (1 M)

-

Zinc nitrate solution (aqueous)

-

Test tubes

Procedure:

-

Prepare a gel by adding 1 M orthophosphoric acid to the sodium metasilicate solution to achieve a pH between 4 and 6.

-

Allow the gel to set in test tubes for 72 hours in an undisturbed condition.

-

Carefully place an aqueous solution of zinc nitrate on top of the set gel.

-

Allow the diffusion process to proceed for approximately two weeks.

-

Single crystals of α-hopeite will form within the gel medium.

-

Harvest the crystals and wash them with deionized water.

Characterization: The resulting crystals can be characterized using powder X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to observe the surface morphology, and energy-dispersive X-ray spectroscopy (EDX) to determine the elemental composition.

This protocol details the formation of a hopeite conversion coating on a titanium substrate for biomedical implant applications.

Materials:

-

Titanium disks

-

Hydrofluoric acid solution

-

Colloidal titanium phosphate solution

-

Phosphating bath containing:

-

25 g/L ZnO

-

5 g/L Ca(NO₃)₂·4H₂O

-

2 g/L NaClO₃

-

15 mL/L Phosphoric acid

-

30 mL/L Nitric acid

-

5 g/L Pure iron powder

-

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Pickle the titanium disks in a hydrofluoric acid solution for 15 seconds.

-

Activate the surface by immersing the disks in a colloidal titanium phosphate solution for 30 seconds.

-

Immerse the activated disks in the phosphating bath for 10 minutes at room temperature. The pH of the bath should be adjusted to 2.75 using phosphoric acid and sodium hydroxide.

-

After immersion, rinse the coated disks thoroughly with deionized water.

-

Dry the samples at 30–40 °C for 3 hours.

This protocol outlines a method to assess the cytotoxicity of this compound materials using the MTT assay with a relevant cell line (e.g., MG63 osteosarcoma cells).

Materials:

-

Synthesized this compound material

-

MG63 osteosarcoma cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

24-well plates

Procedure:

-

Prepare leachates from the this compound material by incubating it in a cell culture medium for a specified period (e.g., 24 hours).

-

Seed MG63 cells into 24-well plates at a density of 1 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.

-

Remove the existing medium and replace it with the prepared leachate from the this compound material. Use fresh medium as a negative control.

-

Incubate the cells with the leachate for different time points (e.g., 24, 72, and 120 hours).

-

At each time point, add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

This protocol describes how to evaluate the potential of this compound materials to induce osteogenic differentiation in mesenchymal stem cells (MSCs) by measuring alkaline phosphatase (ALP) activity.

Materials:

-

Synthesized this compound material

-

Mesenchymal stem cells (MSCs)

-

Osteogenic induction medium (contains dexamethasone, β-glycerophosphate, and ascorbic acid)

-

Alkaline phosphatase (ALP) staining kit or ALP activity assay kit

-

Cell lysis buffer

Procedure:

-

Seed MSCs onto the surface of the this compound material or in culture plates with leachates from the material.

-

Culture the cells in osteogenic induction medium.

-

After a specified culture period (e.g., 7, 14, and 21 days), perform ALP staining according to the manufacturer's instructions to visualize ALP activity.

-

Alternatively, for quantitative analysis, lyse the cells and measure the ALP activity in the cell lysate using a colorimetric assay.

-

Normalize the ALP activity to the total protein content or DNA content in each sample.

This protocol outlines a method to assess the antibacterial activity of this compound materials.

Materials:

-

Synthesized this compound material (as a powder or coating)

-

Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

-

Muller-Hinton agar plates

-

Sterile paper discs

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial suspension evenly onto the surface of the Muller-Hinton agar plates.

-

If testing a powder, impregnate sterile paper discs with a known concentration of the this compound material suspended in a suitable solvent. Place the discs on the agar surface.

-

If testing a coated material, place a sample of the coated material directly onto the agar surface.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around the disc or material sample. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound minerals.

Conclusion

Hopeite and tarbuttite, as natural mineral forms of this compound, hold considerable promise for applications in drug development and regenerative medicine. Their favorable biocompatibility, coupled with the therapeutic effects of zinc, makes them attractive candidates for the development of novel biomaterials for bone regeneration and as antimicrobial agents. Further research is warranted to fully elucidate the mechanisms of their biological activity and to optimize their use in clinical applications. This guide provides a foundational resource for scientists and researchers to advance the study and application of these intriguing minerals.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. lornajane.net [lornajane.net]

- 3. sketchviz.com [sketchviz.com]

- 4. Zinc promotes cell apoptosis via activating the Wnt-3a/β-catenin signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of rmBMP-7 on Osteoblastic Cells Grown on a Nanostructured Titanium Surface [mdpi.com]

The Industrial Ascendancy of Zinc Phosphate: A Technical Chronicle of a Corrosion-Fighting Workhorse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unassuming layer of zinc phosphate has for over a century been a stalwart guardian against the relentless forces of corrosion. Its application across a vast array of industries, from automotive and aerospace to construction and military hardware, stands as a testament to its efficacy and adaptability. This technical guide delves into the historical development of this compound coatings, tracing their evolution from early empirical formulations to the sophisticated chemical processes of the modern era. Through a detailed examination of key milestones, quantitative performance data, and experimental protocols, this document provides a comprehensive resource for understanding the science and engineering behind this critical industrial process.

A Legacy of Protection: Key Milestones in this compound's History

The story of this compound is one of continuous innovation, driven by the ever-present need to protect iron and steel from degradation. The journey began in the late 19th and early 20th centuries with foundational patents that laid the groundwork for modern phosphating technology.

A pivotal moment arrived in 1906 with the work of Thomas Watts Coslett, who developed an iron phosphating process using phosphoric acid.[1][2] This was followed by the introduction of this compound baths around 1909 , offering improved corrosion resistance.[3] The early processes, however, were often slow, with treatment times that could extend to an hour or more.[3]

A significant breakthrough occurred in 1929 with the advent of the "Bonderizing" process, which incorporated copper as an accelerator, dramatically reducing coating times to as little as 10 minutes.[3][4] Further advancements in the 1930s saw the introduction of oxidizing agents like nitrates as accelerators, further shortening the process to just 5 minutes.[3] This era marked a critical turning point, enabling the high-volume industrial application of this compound coatings.

World War II spurred further innovation, with the "Parkerizing" process becoming a crucial component in protecting military equipment, including firearms and aircraft, from harsh environmental conditions.[2][5] Military specifications from this period, such as those for the M1 Garand rifle, mandated this compound coatings for their superior corrosion and wear resistance.[6]

The post-war era saw the continued refinement of this compound technology, with a focus on improving coating quality, reducing environmental impact, and adapting the process for new applications and materials, including galvanized steel and aluminum.[7][8]

Quantifying the Past: A Comparative Look at Performance

The evolution of this compound coatings is best understood through the lens of their performance metrics. The following tables summarize key quantitative data from different historical periods, offering a glimpse into the progressive improvements in coating technology.

| Historical Period | Typical Coating Weight (mg/ft²) | Typical Coating Thickness (inches) |

| Early 20th Century (c. 1910-1930) | 100 - 500 | 0.0001 - 0.0003 |

| Mid-20th Century (c. 1940-1960) | 300 - 1500 | 0.0002 - 0.0006 |

| Late 20th Century (c. 1970-1990) | 150 - 1000 | 0.0001 - 0.0004 |

| Modern Era (c. 2000-Present) | 100 - 500 | 0.0001 - 0.0003 |

Table 1: Evolution of Typical this compound Coating Weight and Thickness. This table illustrates the trend towards thinner, more efficient coatings in the modern era, a result of improved process control and the development of more effective chemical formulations.

| Historical Period | Salt Spray Resistance (Hours to First Rust) | Adhesion Test Rating (ASTM D3359 or equivalent) |

| Early 20th Century (c. 1910-1930) | < 24 | Fair to Good (Subjective knife tests) |

| Mid-20th Century (c. 1940-1960) | 24 - 96 | 3B - 4B |

| Late 20th Century (c. 1970-1990) | 96 - 240 | 4B - 5B |

| Modern Era (c. 2000-Present) | > 240 (often with subsequent topcoats) | 5B |

Table 2: Evolution of Corrosion Resistance and Adhesion Performance. This table highlights the dramatic improvements in corrosion resistance and paint adhesion achieved through advancements in phosphating chemistry and application techniques. Early salt spray tests, standardized as ASTM B117 in 1939, initially used a 20% salt solution, which was later revised to 5% in 1954.[7]

Recreating the Past: Detailed Experimental Protocols

To fully appreciate the historical development of this compound coatings, it is essential to understand the practical methodologies employed. The following sections provide detailed protocols for key historical experiments and industrial processes.

Early 20th Century Iron Phosphating (Coslett Process, c. 1906)

This process represents one of the earliest forms of industrial phosphating.

Methodology:

-

Surface Preparation: The iron or steel part was thoroughly cleaned to remove grease, oil, and rust. This was typically achieved through a combination of solvent wiping and mechanical abrasion.

-

Bath Preparation: A dilute solution of phosphoric acid was prepared. Early formulations often involved dissolving iron filings in phosphoric acid.[3]

-

Immersion: The cleaned part was immersed in the hot phosphoric acid solution, often near boiling point.[9]

-

Processing Time: The part remained in the bath for an extended period, typically one hour or more, until a visible, crystalline coating was formed.[3]

-

Rinsing and Drying: The phosphated part was removed from the bath, rinsed thoroughly with water, and then dried.

Mid-20th Century "Parkerizing" for Military Applications (WWII Era)

This process was crucial for protecting military hardware and showcases the advancements in process efficiency.

Methodology:

-

Degreasing: Parts were thoroughly cleaned in a hot alkaline solution to remove all traces of oil and grease.

-

Rinsing: Parts were rinsed in clean, hot water.

-

Pickling (if necessary): For parts with existing rust or scale, an acid pickling step using hydrochloric or sulfuric acid was employed.

-

Rinsing: A thorough water rinse followed the pickling step.

-

Phosphating Bath Preparation: A this compound solution was prepared. A typical formulation would include zinc, phosphoric acid, and nitrate accelerators. The bath was maintained at a temperature of 170-190°F (77-88°C).[5]

-

Immersion: The parts were immersed in the phosphating bath. The process was monitored by observing the cessation of bubbling (hydrogen evolution), which typically took around 30 minutes.[6]

-

Rinsing: Parts were rinsed in clean water.

-

Chromic Acid Rinse (Passivation): A final rinse in a dilute chromic acid solution was often used to seal the phosphate coating and improve corrosion resistance.

-

Drying and Oiling: The parts were thoroughly dried and then coated with a rust-preventive oil.

Historical Adhesion Testing: The Cross-Cut Test (Mid-20th Century Adaptation of ASTM D3359)

While the modern ASTM D3359 standard was first published in 1974, the fundamental principle of the cross-cut test was used earlier.[10]

Methodology:

-

Scribing the Coating: A sharp blade was used to cut a lattice pattern through the paint film to the metal substrate. For coatings thicker than 5 mils, an X-cut was made.[10]

-

Tape Application: A strip of pressure-sensitive tape was firmly applied over the scribed area.

-

Tape Removal: The tape was then rapidly pulled off at a 180-degree angle.[11]

-

Evaluation: The grid area was visually inspected and rated on a scale from 5 (no peeling or removal) to 0 (severe peeling and removal), similar to the classifications in the later ASTM D3359 standard.[12]

Visualizing the Process: From Discovery to Modern Application

The historical development of this compound technology can be visualized as a logical progression of discoveries and refinements.

References

- 1. solvents.net.au [solvents.net.au]

- 2. US4533639A - Test method for phosphate coatings - Google Patents [patents.google.com]

- 3. Salt spray test - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. scoutrifle.org [scoutrifle.org]

- 6. scribd.com [scribd.com]

- 7. novypro.com [novypro.com]

- 8. What is Salt Spray Testing? [rapierstar.com]

- 9. crossco.com [crossco.com]

- 10. kta.com [kta.com]

- 11. galvanizeit.com [galvanizeit.com]

- 12. allianceorg.com [allianceorg.com]

phase diagram and equilibrium of the ZnO-P₂O₅-H₂O system

An In-depth Technical Guide to the Phase Diagram and Equilibrium of the ZnO-P₂O₅-H₂O System

Introduction

The ternary system of zinc oxide (ZnO), phosphorus pentoxide (P₂O₅), and water (H₂O) is of significant scientific and industrial interest. The interactions within this system lead to the formation of various hydrated zinc phosphate compounds, which are the basis for critical applications ranging from corrosion-resistant coatings for metals to dental cements and biocompatible implant materials.[1][2][3] Understanding the phase equilibria, the stability of different hydrated species, and the influence of experimental parameters such as pH and temperature is crucial for controlling the synthesis of desired this compound phases with specific properties.[4]

This technical guide provides a comprehensive overview of the known phases, equilibrium relationships, and experimental methodologies for studying the ZnO-P₂O₅-H₂O system. It is intended for researchers, scientists, and professionals in materials science and drug development who work with or are investigating this compound-based materials.

Crystalline Phases in the ZnO-P₂O₅-H₂O System

The reaction between zinc oxide and phosphoric acid in an aqueous environment can yield several crystalline this compound hydrates. The specific phase that forms is highly dependent on the reaction conditions.[5] The most thermodynamically stable and commonly encountered phases are detailed below.

Table 1: Physicochemical Properties of Key this compound Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Water Solubility |

| Hopeite | Zn₃(PO₄)₂·4H₂O | 458.17 | Orthorhombic | 3.04 (approx.) | Insoluble[6][7] |

| Parahopeite | Zn₃(PO₄)₂·4H₂O | 458.17 | Triclinic | 3.31 | Insoluble[8] |

| This compound Dihydrate | Zn₃(PO₄)₂·2H₂O | 422.14 | Monoclinic | 3.998 | Insoluble[9][10] |

| Zinc Hydrogen Phosphate | ZnHPO₄ | 161.37 | Orthorhombic | ~3.0 | Slightly soluble[11] |

| Zinc Dihydrogen Phosphate | Zn(H₂PO₄)₂ | 259.40 | Not specified | Not specified | Soluble[12][13] |

| Anhydrous this compound | Zn₃(PO₄)₂ | 386.11 | Monoclinic | 3.998 | Insoluble[2][14] |

-

Hopeite (Zn₃(PO₄)₂·4H₂O): A hydrated this compound that is considered the most stable product in the phase diagram under many aqueous conditions. It exists as orthorhombic crystals and is a primary component in this compound conversion coatings.[15]

-

Parahopeite (Zn₃(PO₄)₂·4H₂O): A polymorph of hopeite, meaning it has the same chemical formula but a different (triclinic) crystal structure.[1]

-

Other Hydrates: Depending on the initial concentrations of zinc and phosphate, reaction pH, and temperature, other phases can form. These include zinc hydrogen phosphate (ZnHPO₄·H₂O, ZnHPO₄·3H₂O) and zinc dihydrogen phosphate (Zn(H₂PO₄)₂·2H₂O).[5] The dihydrogen phosphates are generally more soluble and stable in highly acidic conditions.[16]

Phase Equilibrium and Influencing Factors

A complete temperature-composition phase diagram for the ternary ZnO-P₂O₅-H₂O system is complex. However, the equilibrium can be understood by considering the key factors that govern the formation and transformation of the solid phases.

-

pH of the Reaction Medium: The pH is the most critical factor. The formation of different zinc phosphates can be seen as a result of the neutralization of phosphoric acid (H₃PO₄) by zinc oxide.

-

Low pH (High P₂O₅/ZnO ratio): In highly acidic solutions, the soluble zinc dihydrogen phosphate, Zn(H₂PO₄)₂, is the dominant species.[16]

-

Intermediate pH: As the pH increases, deprotonation of the dihydrogen phosphate ions occurs, leading to the precipitation of less soluble zinc hydrogen phosphate, ZnHPO₄.

-

Near-Neutral pH: With further neutralization, the thermodynamically stable tertiary this compound, hopeite (Zn₃(PO₄)₂·4H₂O), precipitates. This phase is insoluble in water.[7][17]

-

-

Temperature: Temperature influences both the reaction kinetics and the stability of the hydrated phases. Thermal analysis shows that hydrated zinc phosphates, like hopeite, decompose through a series of dehydration steps upon heating, eventually forming the anhydrous Zn₃(PO₄)₂ at high temperatures.[18][19] The formation of specific coatings is also temperature-dependent, with optimal results often achieved in the 50–75 °C range.[4]

-

Initial Reactant Concentrations: The molar ratio of ZnO to P₂O₅ (or H₃PO₄) dictates the initial pH and the availability of different phosphate anions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), thereby controlling which solid phase is thermodynamically favored.[5]

Experimental Protocols for Phase Determination

Determining the phases and their equilibrium relationships in the ZnO-P₂O₅-H₂O system involves synthesis under controlled conditions followed by rigorous characterization.

Synthesis of this compound Hydrates

A common method for synthesizing this compound hydrates is through a controlled precipitation reaction in an aqueous medium.

-

Reactant Preparation: A specific molar concentration of phosphoric acid (H₃PO₄) is prepared in deionized water. A stoichiometric amount of zinc oxide (ZnO) powder is weighed. The H₃PO₄/ZnO weight ratio is a critical parameter influencing the final product.[5][20]

-

Reaction: The ZnO powder is slowly added to the phosphoric acid solution under constant mechanical stirring. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-80°C) to facilitate the reaction and control crystal growth.[4][18]

-

pH Control and Aging: The pH of the solution is monitored and can be adjusted (e.g., with ammonia solution) to target the formation of a specific phase. The resulting slurry is often aged for a period (from hours to days) to allow the system to reach equilibrium and for crystal growth.

-

Separation and Drying: The precipitate is separated from the mother liquor by filtration, washed thoroughly with deionized water to remove unreacted ions, and subsequently washed with a solvent like ethanol or acetone. The final product is dried at a low temperature (e.g., 40-60°C) to prevent premature dehydration.

Characterization Techniques

Several analytical techniques are essential for identifying the synthesized phases and studying their properties.[21][22]

-

X-Ray Diffraction (XRD): This is the primary technique for identifying crystalline phases. The resulting diffraction pattern is a unique fingerprint of a specific crystal structure, which can be matched with standard patterns from databases (e.g., JCPDS) to confirm the identity of the synthesized this compound hydrate (e.g., hopeite vs. parahopeite).[23][24]

-

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology, including the size and shape, of the crystalline particles.[18] This is important for applications like coatings, where crystal morphology affects performance.

-